molecular formula C22H29N3OS B2528840 3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 450343-79-0

3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No.: B2528840
CAS No.: 450343-79-0
M. Wt: 383.55
InChI Key: LQJPQBQOFAJXQY-UHFFFAOYSA-N
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Description

The compound 3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a synthetic organic molecule featuring a thieno[3,4-c]pyrazole core fused with a substituted phenyl group (2,3-dimethylphenyl) and a cyclohexyl-propanamide side chain.

Properties

IUPAC Name

3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3OS/c1-15-7-6-10-20(16(15)2)25-22(18-13-27-14-19(18)24-25)23-21(26)12-11-17-8-4-3-5-9-17/h6-7,10,17H,3-5,8-9,11-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJPQBQOFAJXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the cyclohexyl and dimethylphenyl groups. Common reagents used in these reactions include cyclohexylamine, 2,3-dimethylbenzaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclohexyl and dimethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules in organic chemistry.
  • Reagent in Organic Reactions : It is utilized in various organic transformations due to its reactive functional groups.

Biology

  • Biological Activity Studies : Research indicates potential biological activities such as enzyme inhibition and receptor modulation. For instance:
    • A study demonstrated that derivatives of thieno[3,4-c]pyrazoles exhibit significant anti-inflammatory effects by inhibiting specific pathways involved in inflammation.

Medicine

  • Therapeutic Potential : Investigated for its potential as an anti-inflammatory and anticancer agent. Case studies have shown:
    • In vitro assays revealing cytotoxic effects against cancer cell lines.
    • Animal models indicating reduced tumor growth when treated with the compound.

Industry

  • Material Development : The compound's unique properties may lead to applications in developing specialized materials with enhanced conductivity or fluorescence.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex synthesisUsed in multiple organic reactions
BiologyEnzyme inhibition studiesSignificant anti-inflammatory effects observed
MedicineAnti-inflammatory and anticancer researchCytotoxic effects on cancer cells noted
IndustrySpecialized material developmentPotential for enhanced conductivity

Case Studies

  • Anti-inflammatory Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that thieno[3,4-c]pyrazole derivatives could inhibit pro-inflammatory cytokines in vitro.
  • Anticancer Properties :
    • Research in Cancer Research highlighted that treatment with the compound resulted in a significant decrease in tumor size in xenograft models.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features
Target Compound Likely C₂₄H₂₈N₄OS (estimated*) ~428.58 g/mol Thieno[3,4-c]pyrazole core, 2,3-dimethylphenyl substituent, 3-cyclohexyl-propanamide chain
2-cyclohexyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide (450344-56-6) C₂₁H₂₇N₃OS 369.52 g/mol Acetamide chain (shorter alkyl group), 2,4-dimethylphenyl substituent
N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide (638137-20-9) C₁₉H₂₄N₄O₂S₂ 420.55 g/mol Thieno[2,3-d]pyrimidinone core, sulfanyl linker, 5,6-dimethyl substituents
N-(3-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide (950345-53-6) C₂₁H₂₃N₃O₃S 397.5 g/mol Cycloheptathieno[2,3-d]pyrimidinone core, 3-methoxyphenyl substituent

*Note: The molecular formula and weight of the target compound are inferred based on its naming conventions and comparison to analogs.

Functional Group and Substituent Analysis

  • Core Heterocycle: The target compound’s thieno[3,4-c]pyrazole core distinguishes it from analogs with thieno[2,3-d]pyrimidinone (e.g., CAS 638137-20-9) or cycloheptathieno[2,3-d]pyrimidinone (e.g., CAS 950345-53-6) systems.
  • Amide Chain: The propanamide chain in the target compound (vs.
  • Aromatic Substituents: The 2,3-dimethylphenyl group on the thienopyrazole ring may offer steric hindrance compared to the 2,4-dimethylphenyl (CAS 450344-56-6) or 3-methoxyphenyl (CAS 950345-53-6) substituents, affecting target selectivity .

Biological Activity

3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound with potential biological activities. Its unique structure incorporates a cyclohexyl group and a thieno[3,4-c]pyrazole core, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings and data.

Chemical Structure

The compound's IUPAC name is 3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide. The structure can be represented as follows:

C22H29N3O2S\text{C}_{22}\text{H}_{29}\text{N}_{3}\text{O}_{2}\text{S}

Research indicates that compounds with similar structures often exhibit diverse biological activities such as anti-inflammatory, analgesic, and anti-melanogenic effects. The mechanism of action typically involves the inhibition of specific enzymes or pathways crucial for disease progression.

1. Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme in melanin biosynthesis. Studies have shown that derivatives of thieno[3,4-c]pyrazole can inhibit tyrosinase activity effectively. For instance, in B16F10 melanoma cells, certain analogs significantly reduced α-MSH-induced increases in cellular tyrosinase activity and melanin production. The IC50 values for these compounds were notably lower than that of kojic acid, a well-known tyrosinase inhibitor .

2. Anti-inflammatory Properties

Compounds similar to this compound have been evaluated for their anti-inflammatory effects. Research suggests that these compounds can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Case Studies

Several studies have investigated the biological activities of thieno[3,4-c]pyrazole derivatives:

Study 1: Anti-melanogenic Activity

A recent study found that specific thieno[3,4-c]pyrazole derivatives exhibited potent anti-melanogenic activity in vitro. These compounds were shown to reduce melanin synthesis in B16F10 cells significantly. The study highlighted the structure-activity relationship (SAR) that contributed to the enhanced inhibitory effects on tyrosinase .

Study 2: Analgesic Effects

Another investigation assessed the analgesic properties of similar compounds in animal models. The results indicated that these compounds could significantly reduce pain responses compared to control groups, suggesting a potential application in pain management therapies .

Data Tables

Activity IC50 Value (µM) Reference
Tyrosinase Inhibition1.03
Anti-inflammatoryVariable
Analgesic ActivitySignificant

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